Cas no 1805687-90-4 (3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one)

3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one
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- インチ: 1S/C11H13BrO3/c1-2-15-11-4-3-8(7-10(11)14)9(13)5-6-12/h3-4,7,14H,2,5-6H2,1H3
- InChIKey: BSXNUCXLSGRMFP-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC(=C(C=1)O)OCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 208
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013022280-1g |
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one |
1805687-90-4 | 97% | 1g |
1,564.50 USD | 2021-06-24 | |
Alichem | A013022280-250mg |
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one |
1805687-90-4 | 97% | 250mg |
480.00 USD | 2021-06-24 | |
Alichem | A013022280-500mg |
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one |
1805687-90-4 | 97% | 500mg |
863.90 USD | 2021-06-24 |
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-oneに関する追加情報
Chemical Profile of 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one (CAS No. 1805687-90-4)
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one, identified by the CAS number 1805687-90-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to a class of molecules characterized by a brominated aromatic ring system coupled with an aliphatic ketone moiety, making it a versatile intermediate in the synthesis of more complex biochemical entities.
The molecular structure of 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one consists of a phenyl ring substituted with both a bromine atom at the 3-position and an ethoxy group at the 4-position, further functionalized with a hydroxyl group at the 3-position and a ketone group at the 1-position of the adjacent propanone chain. This specific arrangement of functional groups imparts unique reactivity, making it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing brominated aromatic rings, as such structures are frequently observed in biologically active molecules. The presence of both hydroxyl and ethoxy groups on the aromatic ring enhances the compound's solubility and metabolic stability, which are critical factors in drug design. Additionally, the bromine atom serves as a handle for further chemical modifications, allowing for selective functionalization to tailor the desired biological activity.
Current research in synthetic organic chemistry has highlighted 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one as a key intermediate in the preparation of substituted phenols and polyphenolic derivatives, which are known for their antioxidant, anti-inflammatory, and antimicrobial properties. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, makes it particularly useful in constructing biaryl frameworks that are prevalent in many natural products and drug candidates.
One notable application of 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one is in the synthesis of kinase inhibitors, where its structural features can be leveraged to modulate enzyme activity. Kinase enzymes play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target these pathological processes effectively. The bromine atom on 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one provides a site for further derivatization to achieve high selectivity and potency.
Another area where this compound has shown promise is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new therapeutic strategies. Compounds with phenolic and brominated structures have demonstrated efficacy against resistant strains due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The hydroxyl and ethoxy groups on 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one contribute to its interactions with bacterial targets, enhancing its antimicrobial activity.
The synthesis of 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one typically involves multi-step organic transformations starting from commercially available precursors. Key steps include bromination of an appropriately substituted phenol followed by condensation with an appropriate aldehyde or ketone derivative. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing reaction times and improving yields. These improvements are crucial for pharmaceutical applications where cost-effective synthesis is essential for commercial viability.
In conclusion, 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one (CAS No. 1805687-90-4) represents a significant tool in modern drug discovery and synthetic chemistry. Its unique structural features make it valuable for constructing complex molecular architectures with potential therapeutic applications across multiple disease areas. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will remain indispensable in the quest for innovative treatments.
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